molecular formula C6H8N2O3 B12883797 5-Ethoxyoxazole-4-carboxamide

5-Ethoxyoxazole-4-carboxamide

Cat. No.: B12883797
M. Wt: 156.14 g/mol
InChI Key: JWJLGUIXNMFSCG-UHFFFAOYSA-N
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Description

5-Ethoxyoxazole-4-carboxamide is a heterocyclic compound featuring an oxazole ring substituted with an ethoxy group at the 5-position and a carboxamide group at the 4-position. Oxazole derivatives are known for their significant roles in medicinal chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxyoxazole-4-carboxamide can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl oxalyl chloride with an appropriate amine can yield the desired oxazole derivative . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxyoxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxazole compounds .

Scientific Research Applications

5-Ethoxyoxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxyoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxyoxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

5-ethoxy-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C6H8N2O3/c1-2-10-6-4(5(7)9)8-3-11-6/h3H,2H2,1H3,(H2,7,9)

InChI Key

JWJLGUIXNMFSCG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CO1)C(=O)N

Origin of Product

United States

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